Psb 11 hydrochloride
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Overview
Description
- PSB 11 hydrochloride is a synthetic compound with the chemical formula C₁₆H₁₈ClN₅O and a molecular weight of 331.8 Da.
- It acts as a competitive antagonist for the human adenosine A₃ receptor (A₃-R) and displays potent and highly selective characteristics toward this receptor .
- Additionally, this compound has been reported as the most potent Adenosine A₁-R antagonist .
- Notably, it exhibits anti-inflammatory effects.
Preparation Methods
- The synthetic route for PSB 11 hydrochloride involves specific reaction conditions.
- Unfortunately, detailed industrial production methods are not widely available in the public domain.
Chemical Reactions Analysis
- PSB 11 hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution.
- Common reagents and conditions used in these reactions are context-dependent and may vary based on the specific synthetic pathway.
- Major products formed from these reactions are not explicitly documented.
Scientific Research Applications
- PSB 11 hydrochloride finds applications in several scientific fields:
Chemistry: As a tool to study adenosine receptors and their signaling pathways.
Biology: Investigating the role of A₃-R in cellular processes.
Medicine: Potential therapeutic applications related to inflammation and immune responses.
Industry: Although industrial applications are limited, research may uncover novel uses.
Mechanism of Action
- PSB 11 hydrochloride exerts its effects by antagonizing the human A₃-R.
- Molecular targets and pathways involved in this antagonism are still an active area of research.
Comparison with Similar Compounds
- PSB 11 hydrochloride stands out due to its high selectivity for the human A₃-R.
- Similar compounds include other adenosine receptor antagonists, but PSB 11’s potency and specificity set it apart.
Properties
CAS No. |
444717-56-0 |
---|---|
Molecular Formula |
C16H18ClN5O |
Molecular Weight |
331.80 g/mol |
IUPAC Name |
(8R)-8-ethyl-4-methyl-2-phenyl-8,9-dihydro-7H-imidazo[2,1-f]purin-5-one;hydrochloride |
InChI |
InChI=1S/C16H17N5O.ClH/c1-3-11-9-21-15(17-11)12-14(20(2)16(21)22)19-13(18-12)10-7-5-4-6-8-10;/h4-8,11,17H,3,9H2,1-2H3;1H/t11-;/m1./s1 |
InChI Key |
GXTWRDNRTCRTTO-RFVHGSKJSA-N |
Isomeric SMILES |
CC[C@@H]1CN2C(=C3C(=NC(=N3)C4=CC=CC=C4)N(C2=O)C)N1.Cl |
SMILES |
CCC1CN2C(=C3C(=NC(=N3)C4=CC=CC=C4)N(C2=O)C)N1.Cl |
Canonical SMILES |
CCC1CN2C(=C3C(=NC(=N3)C4=CC=CC=C4)N(C2=O)C)N1.Cl |
Synonyms |
8-ethyl-4-methyl-2-phenyl-4,5,7,8-tetrahydro-1H-imidazo(2,1-i)purin-5-one PSB 11 PSB-11 PSB11 cpd |
Origin of Product |
United States |
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